1,1'-Hexane-1,6-Diylbis(1h-Imidazole)
Overview
Description
1,1’-HEXANE-1,6-DIYLBIS(1H-IMIDAZOLE): is an organic compound belonging to the class of n-substituted imidazoles. These are heterocyclic compounds containing an imidazole ring substituted at position 1. The compound has a molecular formula of C12H18N4 and a molecular weight of 218.3 g/mol . It is known for its unique structure, which includes two imidazole rings connected by a hexane chain.
Mechanism of Action
Target of Action
The primary target of 1,1’-Hexane-1,6-Diylbis(1h-Imidazole) is Azurin , a protein found in the bacterium Pseudomonas aeruginosa . Azurin plays a crucial role in the electron transfer process during the respiratory chain in this bacterium .
Mode of Action
It is known that the compound interacts with its target, potentially altering the protein’s function and disrupting the electron transfer process .
Biochemical Pathways
Given its target, it is likely that the compound impacts the respiratory chain in Pseudomonas aeruginosa, potentially inhibiting the bacterium’s ability to generate energy .
Result of Action
Given its target, it is likely that the compound disrupts the normal functioning of Pseudomonas aeruginosa, potentially inhibiting its growth or survival .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially impact its effectiveness .
Biochemical Analysis
Biochemical Properties
It is known to interact with the protein Azurin in Pseudomonas aeruginosa . The nature of these interactions and their implications for biochemical reactions are not yet clear.
Molecular Mechanism
The molecular mechanism of action of 1,1’-Hexane-1,6-Diylbis(1h-Imidazole) is not well defined. It is known to interact with the protein Azurin
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-HEXANE-1,6-DIYLBIS(1H-IMIDAZOLE) can be synthesized through a multi-step process. One common method involves the reaction of 1,6-dibromohexane with imidazole in the presence of a base such as potassium carbonate. The reaction typically takes place in a solvent like acetonitrile at elevated temperatures .
Industrial Production Methods: Industrial production of 1,1’-HEXANE-1,6-DIYLBIS(1H-IMIDAZOLE) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1,1’-HEXANE-1,6-DIYLBIS(1H-IMIDAZOLE) undergoes various chemical reactions, including:
Substitution Reactions: The imidazole rings can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and bases like sodium hydride.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated imidazole derivatives .
Scientific Research Applications
Chemistry: 1,1’-HEXANE-1,6-DIYLBIS(1H-IMIDAZOLE) is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are studied for their catalytic properties.
Biology and Medicine: The compound has potential applications in medicinal chemistry. It is investigated for its antimicrobial and antifungal properties. Researchers are exploring its use in developing new therapeutic agents.
Industry: In the industrial sector, 1,1’-HEXANE-1,6-DIYLBIS(1H-IMIDAZOLE) is used in the synthesis of advanced materials. It is a key component in the production of polymers and resins with enhanced properties .
Comparison with Similar Compounds
1,6-BIS(IMIDAZOL-1-YL)HEXANE: Similar structure but with different substituents on the imidazole rings.
1,1’-HEXANE-1,6-DIYLBIS(3-METHYL-1H-IMIDAZOLE): Contains methyl groups on the imidazole rings.
Uniqueness: 1,1’-HEXANE-1,6-DIYLBIS(1H-IMIDAZOLE) is unique due to its specific hexane linkage and the absence of additional substituents on the imidazole rings. This structure provides distinct chemical and physical properties, making it suitable for various applications .
Properties
IUPAC Name |
1-(6-imidazol-1-ylhexyl)imidazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c1(3-7-15-9-5-13-11-15)2-4-8-16-10-6-14-12-16/h5-6,9-12H,1-4,7-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRPUSCNMSNSKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCCCCN2C=CN=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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